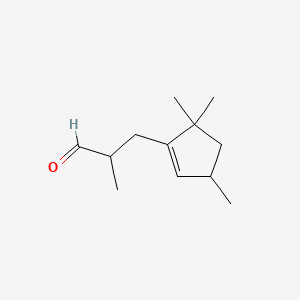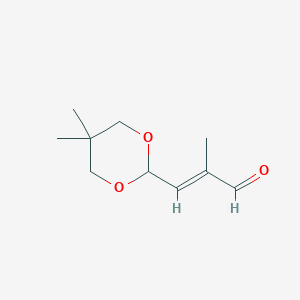
2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride is a synthetic organic compound with the molecular formula C24H49N2O2Cl. It is a member of the imidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride typically involves the reaction of heptadecylamine with glyoxal and ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, usually an acid or base, to facilitate the formation of the imidazolium ring. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as distillation and crystallization further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
Aplicaciones Científicas De Investigación
2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: Employed in the study of cell membranes and as a component in the formulation of antimicrobial agents.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Heptadecyl-3-methylimidazolium chloride
- 1-Heptadecyl-3-ethylimidazolium chloride
- 1-Heptadecyl-3-propylimidazolium chloride
Uniqueness
2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. The presence of two hydroxyethyl groups enhances its solubility in water and its ability to form hydrogen bonds. This makes it particularly effective in applications requiring high solubility and reactivity.
Propiedades
Número CAS |
93783-42-7 |
|---|---|
Fórmula molecular |
C24H49ClN2O2 |
Peso molecular |
433.1 g/mol |
Nombre IUPAC |
2-[2-heptadecyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H49N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25(20-22-27)18-19-26(24)21-23-28;/h27-28H,2-23H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ALENBMMXLBTUOC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


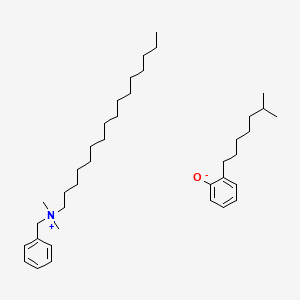

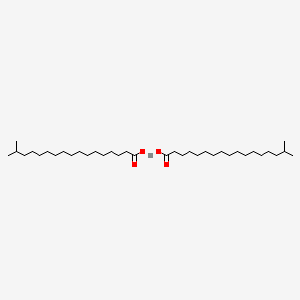
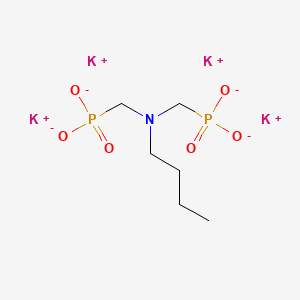



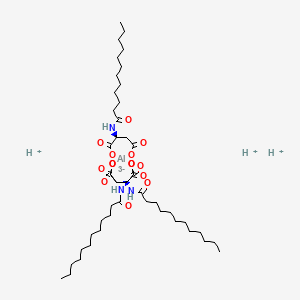

![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)


